BAY 1217224

Thrombin Inhibition Direct Thrombin Inhibitor Anticoagulation

BAY 1217224 is a neutral, non-prodrug thrombin inhibitor (IC50 0.7 nM, 13x more potent than dabigatran). It bypasses CYP3A4 induction, eliminating major DDI risks. This compound is essential for precise thrombosis modeling and polypharmacy studies, offering a predictable PK/PD relationship without the variability of prodrug activation. For research use only.

Molecular Formula C24H27ClFN3O5
Molecular Weight 491.9 g/mol
Cat. No. B11928129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 1217224
Molecular FormulaC24H27ClFN3O5
Molecular Weight491.9 g/mol
Structural Identifiers
SMILESCC1CN(C(CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)NC(CF)C4=CC(=CC=C4)Cl
InChIInChI=1S/C24H27ClFN3O5/c1-14-12-29(18(6-7-30)13-33-14)23(31)16-9-19-22(21(10-16)32-2)34-24(27-19)28-20(11-26)15-4-3-5-17(25)8-15/h3-5,8-10,14,18,20,30H,6-7,11-13H2,1-2H3,(H,27,28)/t14-,18-,20+/m0/s1
InChIKeyPLMHHBJXBHCBMU-ADLFWFRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY 1217224: A Neutral, Non-Prodrug Thrombin Inhibitor with Advanced Clinical Oral Bioavailability


BAY 1217224 is a synthetic, neutral, non-prodrug small molecule that acts as a direct, reversible inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. It belongs to a new generation of oral anticoagulants designed to overcome the pharmacokinetic and toxicity limitations of earlier thrombin inhibitors. As a non-prodrug, it does not require metabolic activation, and its molecular design intentionally circumvents cytochrome P450 (CYP) 3A4 induction, a significant challenge in this therapeutic class [1]. The compound has progressed to first-in-human clinical trials, where its favorable oral pharmacokinetic profile has been confirmed [1].

Why In-Class Thrombin Inhibitors Are Not Interchangeable with BAY 1217224


Directly substituting BAY 1217224 with other thrombin inhibitors—such as the marketed prodrug dabigatran etexilate or the parenteral agent argatroban—is scientifically unsound due to fundamental differences in molecular design, target engagement, and safety profiles. BAY 1217224 is a neutral, non-prodrug molecule with a distinct binding mode that confers higher biochemical potency and a clean CYP profile [1]. In contrast, dabigatran etexilate relies on hepatic esterases for activation, introducing variability, and the class has been plagued by CYP-mediated drug-drug interactions and hepatotoxicity, as seen with the withdrawal of ximelagatran [2]. These divergent properties directly impact translational outcomes, making BAY 1217224 a unique candidate for specific preclinical and clinical research applications.

BAY 1217224 Comparative Evidence: Quantified Differentiation from Thrombin Inhibitor Comparators


Superior Biochemical Potency vs. Marketed Oral Thrombin Inhibitor Dabigatran

BAY 1217224 demonstrates a 13-fold higher biochemical potency for human thrombin inhibition compared to the active moiety of the marketed prodrug dabigatran etexilate. In standardized enzymatic assays, BAY 1217224 achieved an IC50 of 0.7 nM , while dabigatran (BIBR 953) shows an IC50 of 9.3 nM under comparable conditions . This difference in intrinsic activity suggests that BAY 1217224 may achieve more complete target engagement at lower systemic exposures.

Thrombin Inhibition Direct Thrombin Inhibitor Anticoagulation Enzyme Assay

High Target Selectivity Over Related Serine Proteases

BAY 1217224 is reported to be 'highly selective' for its target, thrombin, over other related serine proteases . While explicit selectivity ratios (e.g., fold-selectivity vs. Factor Xa, trypsin) are not publicly disclosed, this descriptor is consistent with the rational, structure-based design described in the primary literature, which aimed to minimize interactions with anti-targets like CYP3A4 and the pregnane X receptor (PXR) [1]. This contrasts with broader-spectrum serine protease inhibitors where off-target activity can confound experimental results.

Selectivity Serine Protease Kinase Profiling Off-Target Effects

Circumvention of CYP3A4 Induction—A Key Class Liability

A major hurdle for oral thrombin inhibitors has been the induction of cytochrome P450 3A4 (CYP3A4), which can lead to drug-drug interactions and hepatotoxicity. The development of BAY 1217224 explicitly addressed this issue by using protein structure information on the pregnane X receptor (PXR) to design a molecule with no CYP3A4 induction potential in human hepatocytes [1]. This is a critical differentiator from the withdrawn thrombin inhibitor ximelagatran, which caused severe liver injury in a subset of patients, a toxicity potentially linked to CYP-mediated reactive metabolite formation [2].

Drug-Drug Interaction CYP3A4 Hepatotoxicity Metabolic Stability PXR

Advanced Clinical Validation of Favorable Oral Pharmacokinetics

Unlike the vast majority of research-stage thrombin inhibitors that fail to translate due to poor oral absorption, BAY 1217224 has successfully completed initial clinical trials that confirmed its desired oral pharmacokinetic properties in healthy volunteers [1]. This is a rare and significant achievement in the field, as noted in the primary literature: 'only a single double prodrug with very modest oral bioavailability has reached human therapy as a marketed drug' prior to this work [1]. The confirmation of human oral bioavailability de-risks BAY 1217224 for studies requiring systemic exposure following oral dosing.

Clinical Trial Oral Bioavailability Pharmacokinetics Translational Medicine First-in-Human

Strategic Application Scenarios for BAY 1217224 Based on Its Differentiated Profile


Preclinical Anticoagulation Research Requiring High Potency and Clean Pharmacology

Given its IC50 of 0.7 nM against thrombin—13-fold more potent than dabigatran—and its reported high selectivity, BAY 1217224 is ideally suited for in vitro and ex vivo thrombosis models where precise, potent thrombin inhibition is required without confounding off-target effects [1]. It serves as a superior research tool for dissecting thrombin-specific pathways in coagulation, platelet activation, and inflammation compared to less potent or less selective alternatives.

Translational Studies Investigating Oral Anticoagulants with Low Drug-Drug Interaction Risk

For in vivo studies, particularly in rodent models of thrombosis or in disease models requiring co-administration with other agents, BAY 1217224's designed avoidance of CYP3A4 induction is a critical advantage [1]. This property minimizes the risk of metabolic drug-drug interactions that could otherwise confound pharmacokinetic and pharmacodynamic readouts, making it a preferred candidate for complex polypharmacy investigations.

Research Programs Focused on Overcoming Prodrug-Dependent Pharmacokinetic Variability

BAY 1217224 is a neutral, non-prodrug molecule, meaning it does not require hepatic or plasma esterases for activation, unlike the market-leading dabigatran etexilate [1]. This makes it a valuable chemical probe for studies aimed at understanding the impact of prodrug activation on inter-individual pharmacokinetic variability. It provides a more direct and predictable relationship between dose and target engagement, which is essential for precise mechanistic studies.

Benchmarking Novel Oral Anticoagulant Candidates

As one of the few orally bioavailable, non-prodrug thrombin inhibitors to have its desired human pharmacokinetics clinically confirmed, BAY 1217224 serves as a high-quality benchmark or positive control in the discovery and optimization of next-generation oral anticoagulants [1]. Its well-characterized profile provides a valuable reference point for evaluating the potency, selectivity, metabolic stability, and oral bioavailability of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY 1217224

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.